![molecular formula C13H13Cl2F3N2O B2401651 [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride CAS No. 2567498-91-1](/img/structure/B2401651.png)
[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride” is a chemical compound with the molecular formula C13H11F3N2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F3N2O.2ClH/c14-13(15,16)10-3-1-2-4-11(10)19-12-7-9(8-17)5-6-18-12;;/h1-7H,8,17H2;2*1H . This indicates that the molecule contains a pyridine ring attached to a phenyl ring through an oxygen atom, with a trifluoromethyl group attached to the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.23 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Crop Protection
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in safeguarding crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, has paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety. TFMPs are expected to continue contributing to crop protection in the future .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The distinct properties of TFMPs contribute to their biological activities, making them valuable for drug development. Researchers explore novel therapeutic avenues by leveraging the fluorine atom’s effects and the pyridine scaffold .
Veterinary Medicine
Beyond human health, TFMP derivatives also impact veterinary medicine. Two veterinary products containing the TFMP motif have been granted market approval. These compounds offer potential solutions for animal health and well-being, emphasizing the versatility of TFMP-based molecules .
Synthesis and Intermediates
The synthesis of TFMP derivatives often involves key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). Researchers can obtain 2,5-CTF in good yield through a straightforward one-step reaction. These intermediates facilitate the production of various TFMP-containing compounds .
Prostaglandin Analogue
Travoprost, an FDA-approved prostaglandin F receptor agonist, contains a trifluoromethyl group. It is used for treating glaucoma in adults. The unique structure of travoprost underscores the significance of TFMP-based compounds in pharmaceutical applications .
Proteomics Research
Specialty products like {2-[2-(trifluoromethyl)phenoxy]pyridin-4-yl}methanamine are employed in proteomics research. Researchers utilize this compound to explore protein interactions, functions, and modifications, contributing to advancements in the field .
Safety And Hazards
Safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[2-[2-(trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)10-3-1-2-4-11(10)19-12-7-9(8-17)5-6-18-12;;/h1-7H,8,17H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBVUQTMAHPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

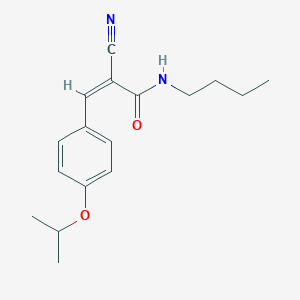
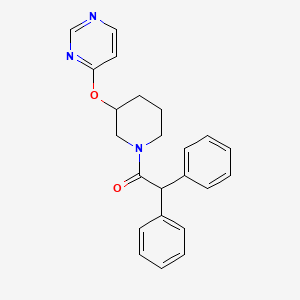

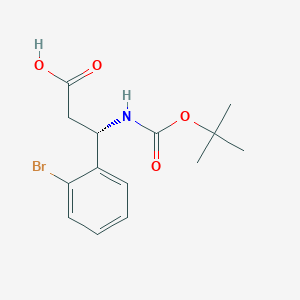
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)
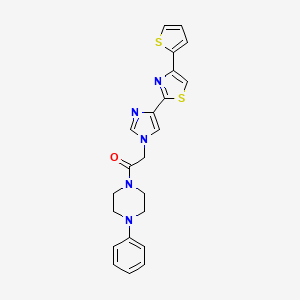
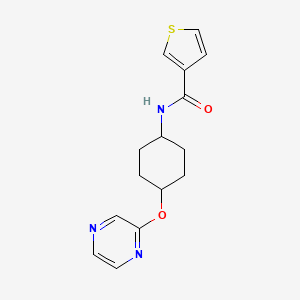
![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)
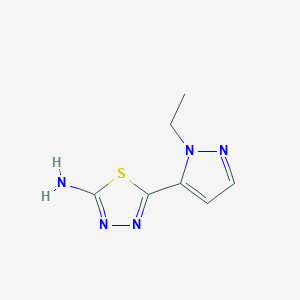

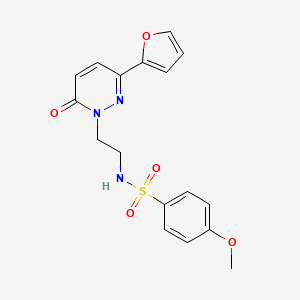
![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride](/img/no-structure.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2401590.png)
